molecular formula C10H13ClN2O B7529747 N-[3-chloro-2-(dimethylamino)phenyl]acetamide

N-[3-chloro-2-(dimethylamino)phenyl]acetamide

Cat. No.: B7529747
M. Wt: 212.67 g/mol
InChI Key: DKKQVWPTQYQOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(dimethylamino)phenyl]acetamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom and a dimethylamino group

Properties

IUPAC Name

N-[3-chloro-2-(dimethylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(14)12-9-6-4-5-8(11)10(9)13(2)3/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKQVWPTQYQOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]acetamide typically involves the acylation of 3-chloro-2-(dimethylamino)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction. The general reaction scheme is as follows:

3-chloro-2-(dimethylamino)aniline+acetic anhydrideThis compound+acetic acid\text{3-chloro-2-(dimethylamino)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-chloro-2-(dimethylamino)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted phenylacetamides.

Scientific Research Applications

N-[3-chloro-2-(dimethylamino)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler derivative without the chlorine and dimethylamino substitutions.

    N-(3-chloro-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a dimethylamino group.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A more complex derivative with additional functional groups.

Uniqueness

N-[3-chloro-2-(dimethylamino)phenyl]acetamide is unique due to the presence of both chlorine and dimethylamino groups on the phenyl ring. These substitutions can significantly alter the compound’s chemical reactivity and biological activity compared to its simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.